S-(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl) 10H-phenothiazine-10-carbothioate S-(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl) 10H-phenothiazine-10-carbothioate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15572654
InChI: InChI=1S/C21H13N3OS4/c25-20(28-19-22-24(21(26)29-19)14-8-2-1-3-9-14)23-15-10-4-6-12-17(15)27-18-13-7-5-11-16(18)23/h1-13H
SMILES:
Molecular Formula: C21H13N3OS4
Molecular Weight: 451.6 g/mol

S-(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl) 10H-phenothiazine-10-carbothioate

CAS No.:

Cat. No.: VC15572654

Molecular Formula: C21H13N3OS4

Molecular Weight: 451.6 g/mol

* For research use only. Not for human or veterinary use.

S-(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl) 10H-phenothiazine-10-carbothioate -

Specification

Molecular Formula C21H13N3OS4
Molecular Weight 451.6 g/mol
IUPAC Name S-(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl) phenothiazine-10-carbothioate
Standard InChI InChI=1S/C21H13N3OS4/c25-20(28-19-22-24(21(26)29-19)14-8-2-1-3-9-14)23-15-10-4-6-12-17(15)27-18-13-7-5-11-16(18)23/h1-13H
Standard InChI Key KYOCFNJVWQOBNT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N2C(=S)SC(=N2)SC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, S-(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl) phenothiazine-10-carbothioate, reflects its dual heterocyclic architecture:

  • Phenothiazine core: A tricyclic system comprising two benzene rings fused to a thiazine ring, known for modulating neurotransmitter receptors and exhibiting antipsychotic activity .

  • 1,3,4-Thiadiazole moiety: A five-membered ring containing two nitrogen and one sulfur atom, frequently associated with antimicrobial and antitumor properties.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC21H13N3OS4\text{C}_{21}\text{H}_{13}\text{N}_{3}\text{O}\text{S}_{4}
Molecular Weight451.6 g/mol
Canonical SMILESC1=CC=C(C=C1)N2C(=S)SC(=N2)SC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
InChIKeyKYOCFNJVWQOBNT-UHFFFAOYSA-N
PubChem CID2911859

The thioester linkage between the phenothiazine and thiadiazole units enhances metabolic stability and potential membrane permeability .

Synthesis and Characterization

Analytical Characterization

Standard techniques for structural elucidation include:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm aromatic proton environments and carbonyl/thioester linkages.

  • Mass Spectrometry (MS): High-resolution MS to verify molecular ion peaks and fragmentation patterns.

  • X-ray Crystallography: Resolve three-dimensional conformation and intermolecular interactions.

CompoundIC50_{50} (FTase)IC50_{50} (Tubulin)
3a0.12 µM0.24 µM
Phenstatin-3.43 µM
FTI-2760.01 µM-

The thiadiazole moiety may enhance DNA intercalation or topoisomerase inhibition, though experimental validation is required .

Antimicrobial Properties

Phenothiazine-thiadiazole conjugates disrupt microbial cell membranes and efflux pumps:

  • Methicillin-resistant Staphylococcus aureus (MRSA): Minimum inhibitory concentrations (MICs) as low as 2 µg/mL for hybrid analogs .

  • Candida albicans: Synergistic effects with fluconazole by inhibiting fungal cytochrome P450 enzymes .

Future Research Directions

  • Synthetic Optimization: Improve yield via microwave-assisted or sonochemical methods .

  • Target Validation: Screen against kinase panels (e.g., EGFR, VEGFR) and epigenetic targets (HDACs) .

  • Formulation Development: Nanoencapsulation to enhance solubility and reduce off-target effects.

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